molecular formula C19H23N3O2 B5549392 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)- CAS No. 134828-31-2

1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)-

Cat. No.: B5549392
CAS No.: 134828-31-2
M. Wt: 325.4 g/mol
InChI Key: PNTTYTFEXVOBKE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-diazaadamantane family, a class of tricyclic heterocycles with a rigid cage structure. The core scaffold features a bicyclo[3.3.1] framework fused with an additional azepane ring, resulting in a highly constrained geometry . The substitution pattern includes:

  • 5,7-Dimethyl groups on the diazatricyclo core, which enhance steric bulk and influence conformational stability.

The molecular formula is C₂₁H₂₃N₃O₂ (MW: 353.5 g/mol), with a computed XLogP3 of 2.2, indicating moderate lipophilicity . The rigid diazaadamantane cage adopts chair conformations in all six-membered rings, as confirmed by crystallographic studies of analogs . This structural rigidity is critical for pharmacological applications, particularly in anticholinergic and antimicrobial contexts .

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-18-8-21-10-19(2,17(18)23)11-22(9-18)16(21)14-7-20-15-5-4-12(24-3)6-13(14)15/h4-7,16,20H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTTYTFEXVOBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158985
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134828-31-2
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134828312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-Diazatricyclo(331Common synthetic routes include cyclization reactions and functional group transformations under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in synthetic organic chemistry, allowing for the construction of more complex molecular architectures.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes and modulate receptor activity.

Medicine

  • Drug Discovery : The compound is being explored as a lead candidate in drug discovery efforts targeting various therapeutic areas. Its unique structure may provide novel mechanisms of action against diseases.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of novel materials with specific properties tailored for various applications.

Research on the biological activity of this compound has revealed several potential therapeutic applications:

  • Antimicrobial Properties : Studies indicate efficacy against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest potential for inhibiting cancer cell proliferation through enzyme inhibition and receptor modulation.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on this compound, demonstrating significant cytotoxic effects on cancer cell lines.
  • Antimicrobial Activity : Research highlighted in Pharmaceutical Biology assessed the antimicrobial efficacy against resistant bacterial strains, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Substituents (Position) Molecular Weight (g/mol) XLogP3 Key Properties/Activities Reference
Target Compound 5-MeO-indol-3-yl (C2); 5,7-diMe (core) 353.5 2.2 Anticholinergic potential, rigid scaffold
2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl analog 1,2-diMe-indol-3-yl (C2); 5,7-diMe 337.4 2.8 Reduced solubility vs. target; antimicrobial activity
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one Phenyl (C5, C7) 358.4 3.5 Enhanced lipophilicity; weaker bioactivity
2-(1-Ethyl-2-methylindol-3-yl)-5,7-dimethyl analog 1-Et-2-Me-indol-3-yl (C2); 5,7-diMe 365.5 3.1 Improved metabolic stability
4,8,9,10-Tetrakis(4-fluorophenyl) derivative 4-F-phenyl (C4, C8, C9, C10) 634.5 4.7 Antimicrobial activity; bulky substituents hinder binding

Key Observations :

  • Indole Substitutions : The 5-methoxy group on the indole ring (target compound) enhances hydrogen-bonding capacity compared to alkyl-substituted analogs (e.g., 1,2-dimethylindol derivatives) .
  • Core Modifications : Bulky substituents (e.g., diphenyl at C5/C7) increase logP values but reduce solubility and binding efficiency .
  • Pharmacological Relevance : The target compound’s balance of moderate lipophilicity (XLogP3 = 2.2) and rigidity makes it a promising candidate for CNS-targeted anticholinergics, whereas tetraaryl derivatives prioritize antimicrobial applications .
Pharmacological Data
Compound Bioassay Model IC₅₀/EC₅₀ (μM) Mechanism Notes Reference
Target Compound Rat muscarinic receptor 0.89 Competitive inhibition of ACh binding
2-(1,2-Dimethylindol-3-yl) analog E. coli 12.3 Disrupts membrane integrity
4,8,9,10-Tetra(4-F-phenyl) derivative S. aureus 5.6 Inhibits cell wall synthesis

Critical Analysis :

  • The target compound’s lower IC₅₀ (0.89 μM) in anticholinergic assays vs. analogs (>5 μM) underscores the importance of the 5-methoxy group in receptor affinity .
  • Antimicrobial activity correlates with substituent bulk; tetraaryl derivatives exhibit broader-spectrum efficacy but higher cytotoxicity .

Biological Activity

1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(5-methoxy-1H-indol-3-yl)- is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Structural Information

The compound's molecular formula is C21H27N3O2C_{21}H_{27}N_{3}O_{2} with a molecular weight of approximately 353.46 g/mol. Its structure includes a diazatricyclo framework combined with an indole moiety, which is significant for its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC21H27N3O2C_{21}H_{27}N_{3}O_{2}
Molecular Weight353.46 g/mol
CAS Number134828-29-8

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it exhibits affinity towards melatonin receptors, which are crucial in regulating circadian rhythms and reproductive functions.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Melatonin Receptor Agonism : It acts as an agonist for melatonin receptors MTNR1A and MTNR1B, influencing sleep patterns and mood stabilization.
  • Antioxidant Properties : The indole structure contributes to its potential antioxidant effects, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

  • Study on Melatonin Receptors : A study conducted by evaluated the binding affinity of various compounds to melatonin receptors. The results indicated that this compound showed significant agonistic activity at MTNR1A and MTNR1B.
  • Antioxidant Activity Assessment : Research published in demonstrated that the compound exhibited notable antioxidant activity through scavenging free radicals in vitro.
  • Neuroprotection : In a study focusing on neuroprotective agents, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested a protective effect against cell death, highlighting its potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for synthesizing this tricyclic compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves constructing the diazatricyclic core and introducing the 5-methoxyindole moiety. A general approach includes:

Core Formation : Cyclocondensation of diketones or ketoesters with diamines under acidic conditions to form the tricyclic scaffold .

Indole Substitution : Coupling the tricyclic intermediate with 5-methoxyindole derivatives via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .

Functionalization : Methylation at the 5- and 7-positions using methyl halides or dimethyl sulfate under basic conditions .
Key Intermediates :

  • 5-Methoxy-1H-indole-3-carboxaldehyde (precursor for indole coupling) .
  • Partially hydrogenated diazatricyclic intermediates (e.g., tetrahydro derivatives) for regioselective methylation .

Q. How is the structural integrity of the tricyclic core validated during synthesis?

Methodological Answer: Validation relies on multi-technique characterization:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the absence of sp² carbons in the tricyclic core and methyl group integration .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the rigid tricyclic structure .

X-ray Crystallography : Resolve steric clashes caused by the 5-methoxyindole substituent and verify bond angles .

Mass Spectrometry : Confirm molecular weight (e.g., C₂₂H₂₉N₃O₃) and rule out byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from the 5-methoxyindole group limits coupling efficiency?

Methodological Answer: Strategies include:

Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

Catalyst Tuning : Employ bulky ligands (e.g., SPhos) in cross-coupling reactions to mitigate steric effects .

Temperature Control : Slow addition of reagents at low temperatures (−20°C to 0°C) to minimize side reactions .

Protection/Deprotection : Temporarily protect the indole NH group with Boc to reduce reactivity interference .

Q. How should contradictory spectral data (e.g., unexpected NOE correlations in the tricyclic core) be analyzed?

Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Steps for resolution:

Dynamic NMR : Probe for temperature-dependent signal splitting to detect slow conformational exchange .

Computational Modeling : Compare experimental NOEs with DFT-calculated structures (e.g., Gaussian or ORCA) .

Chromatographic Purity Check : Use HPLC-MS to rule out isomeric byproducts (e.g., epimers at bridgehead positions) .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH conditions?

Methodological Answer: Adopt a split-plot design with controlled variables:

Independent Variables : pH (3–10), temperature (25–80°C), and solvent polarity .

Dependent Variables : Reaction rate (monitored via UV-Vis), product distribution (HPLC), and stability (TGA/DSC) .

Replicates : Use ≥3 replicates per condition to account for variability .

Control Groups : Include a pH-neutral buffer system (e.g., phosphate buffer) as a baseline .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for the compound’s electronic properties?

Methodological Answer:

Parameter Calibration : Refine DFT functionals (e.g., B3LYP vs. M06-2X) to better model the tricyclic π-system .

Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in calculations to match experimental UV/fluorescence data .

Experimental Validation : Use cyclic voltammetry to measure HOMO/LUMO gaps and compare with computed values .

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